N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Overview
Description
“N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that has been studied for its potential therapeutic applications . It has been found to bind to the TrkA kinase, a protein involved in pain signaling .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazolo[3,4-d]pyrimidine core with a 4-methoxyphenyl group and a pyridin-2-ylmethyl group attached .Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription , making it a promising target for the treatment of cancers and other diseases .
Mode of Action
The compound interacts with CDK6 by binding to it, thereby inhibiting its activity . The most potent compound in the series showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways . This results in the disruption of cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell growth is a key issue .
Pharmacokinetics
The compound is part of a series of derivatives that have been designed and synthesized, suggesting that it may have been optimized for desirable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . This is particularly evident in human breast cancer cells and human gastric cancer cells, against which the anti-proliferative activities of these compounds were evaluated .
Biochemical Analysis
Biochemical Properties
N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of specific kinases. This compound interacts with enzymes such as TrkA kinase, where it binds to the active site and inhibits its activity . The interaction between this compound and TrkA kinase is characterized by high affinity and selectivity, making it a potent inhibitor. Additionally, this compound may interact with other proteins and biomolecules involved in cell signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its inhibition of TrkA kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound may affect other cellular processes such as differentiation and migration, depending on the cell type and context.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound exerts its effects primarily through the inhibition of TrkA kinase by binding to its active site . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell survival and proliferation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target kinases and persistent effects on cellular function, including reduced cell viability and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target kinases without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . The localization of this compound can influence its ability to interact with target biomolecules and exert its biochemical effects.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-26-14-7-5-12(6-8-14)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-4-2-3-9-19-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSONBAGYDDIGJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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